molecular formula C21H19ClN2O2 B2539578 N-(3-chloro-4-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-36-1

N-(3-chloro-4-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2539578
CAS RN: 1005298-36-1
M. Wt: 366.85
InChI Key: JOYBECZCNUDUTK-UHFFFAOYSA-N
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Description

The compound is a dihydropyridine derivative, which is a class of compounds that are often used in medicinal chemistry. Dihydropyridines are known for their cardiovascular effects and are commonly used as calcium channel blockers .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one carbonyl group, and a double bond. It also has two phenyl groups attached, one of which is chlorinated and methylated, and the other is methylbenzylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the dihydropyridine ring could influence its reactivity, while the phenyl groups could impact its physical properties like solubility .

Scientific Research Applications

Mechanism of Action

If this compound behaves similarly to other dihydropyridines, it may act as a calcium channel blocker, interfering with the movement of calcium ions through calcium channels, which are crucial for the contraction of muscle cells, particularly in the heart and blood vessels .

Future Directions

The potential applications and future directions for this compound would largely depend on its biological activity. If it does exhibit calcium channel blocking activity, it could potentially be explored for use in treating cardiovascular conditions .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-6-3-4-7-16(14)13-24-11-5-8-18(21(24)26)20(25)23-17-10-9-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYBECZCNUDUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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